molecular formula C14H11ClN2O4 B11701410 2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B11701410
M. Wt: 306.70 g/mol
InChI Key: RRYPOIBRJRMEAG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a benzamide derivative characterized by the presence of a chloro group, a methoxy group, and a nitro group on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile.

    Chlorination: The chloro group is introduced through electrophilic aromatic substitution, using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the substituted aromatic compound with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and chloro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
  • 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide
  • 4-chloro-N-(3-nitrophenyl)benzamide

Uniqueness

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups on the aromatic rings influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)

InChI Key

RRYPOIBRJRMEAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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